molecular formula C17H26O11 B208066 Shanzhiside methyl ester

Shanzhiside methyl ester

Cat. No.: B208066
M. Wt: 406.4 g/mol
InChI Key: KKSYAZCUYVRKML-IRDZEPHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Shanzhiside methyl ester (SM) is an iridoid glycoside that primarily targets the miRNA-155-5p/SOCS1 axis and glucagon-like peptide-1 (GLP-1) receptors . The miRNA-155-5p/SOCS1 axis plays a crucial role in inflammation, which is a key player in the regulation of depression . GLP-1 receptors are involved in the regulation of glucose metabolism .

Mode of Action

SM interacts with its targets to exert anti-inflammatory and antidepressant effects. It inhibits inflammation via the miRNA-155-5p/SOCS1 axis . In the presence of SM, the expression of miRNA-155-5p decreases, leading to upregulation of SOCS1 protein levels and downregulation of p-JAK2 and p-STAT3 proteins . This results in decreased production of inflammatory cytokines TNF-α, IL-1β, and IL-6 . As a GLP-1 receptor agonist, SM reduces neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression .

Biochemical Pathways

SM affects the SOCS1/JAK2/STAT3 signaling pathway . By targeting the miRNA-155-5p/SOCS1 axis, SM regulates this pathway, leading to decreased inflammation. This is evidenced by the downregulation of p-JAK2 and p-STAT3 proteins in the presence of SM .

Result of Action

The molecular and cellular effects of SM’s action include decreased inflammation and depression-like behaviors. In a chronic unpredictable mild stress (CUMS)-induced mouse model of depression, SM markedly remedied depression-like behaviors . At the cellular level, SM repressed LPS- and ATP-induced inflammatory responses in BV2 cells .

Action Environment

The action, efficacy, and stability of SM can be influenced by environmental factors. It’s worth noting that iridoid compounds like SM are often stable and active in nature .

Safety and Hazards

Shanzhiside methyl ester is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

Research suggests that Shanzhiside methyl ester has potential antidepressant effects by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis . This suggests potential future directions for research into its therapeutic applications, particularly in the treatment of conditions like depression .

Biochemical Analysis

Biochemical Properties

Shanzhiside methyl ester plays a crucial role in biochemical reactions, particularly as a glucagon-like peptide-1 (GLP-1) receptor agonist . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of myeloperoxidase and elastase from activated neutrophils . Additionally, this compound interacts with the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammatory responses . These interactions highlight its potential in modulating immune responses and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to inhibit microglial activation and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, including the p38 MAPK signaling pathway, which is involved in the expression of β-endorphin in microglia . Furthermore, this compound affects gene expression by downregulating the expression levels of p-JNK, p-P38, p65, and TNF-α .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. As a GLP-1 receptor agonist, it activates the GLP-1 receptor, leading to the stimulation of downstream signaling pathways . This activation results in the inhibition of enzyme activities, such as myeloperoxidase and elastase, and the modulation of gene expression . Additionally, this compound targets the miRNA-155-5p/SOCS1 axis, which plays a role in its anti-inflammatory and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it exerts dose-dependent and long-lasting anti-allodynic effects in neuropathic pain models . The stability and degradation of this compound are influenced by storage conditions, with recommendations to store it at -20°C to protect it from light . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In neuropathic pain models, it has been shown to exert dose-dependent anti-allodynic effects, with a maximal inhibition of 49% and a projected ED50 of 40.4 μg . High doses of this compound have been associated with potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to iridoid metabolism . It interacts with enzymes such as DXS1, IDI1, 8-HGO1, and G10H2, which are associated with the biosynthesis of iridoid compounds . These interactions influence metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a role in its therapeutic effects. For instance, it has been shown to accumulate in specific tissues, contributing to its analgesic and anti-inflammatory activities .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell . These factors contribute to its overall biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Shanzhiside methyl ester can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods involve the isolation and purification of the compound from plant extracts, followed by spectral analysis to confirm its structure .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the aerial parts of plants like Barleria prionitis and Lamiophlomis rotata. The process includes solvent extraction, purification using chromatographic techniques, and validation of the compound’s purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential use in medicine and other scientific applications .

Comparison with Similar Compounds

Shanzhiside methyl ester is unique among iridoid glycosides due to its specific molecular structure and potent biological activities. Similar compounds include:

This compound stands out due to its strong anti-inflammatory and antidepressant effects, making it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSYAZCUYVRKML-IRDZEPHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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